Fluoxetine hydrochloride

Übersicht

Beschreibung

Fluoxetine hydrochloride, commonly known by its trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It was first introduced by Eli Lilly and Company in 1986 and has since become one of the most widely prescribed antidepressants globally. This compound is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), bulimia nervosa, panic disorder, and premenstrual dysphoric disorder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine hydrochloride involves multiple steps. One common method starts with the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques, which offer advantages over traditional batch processes. These methods enhance reaction efficiency, reduce waste, and improve safety. The use of microflow technology allows for continuous synthesis, which is more scalable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: Fluoxetine can be oxidized to form fluoxetine N-oxide.

Reduction: Reduction of fluoxetine can yield norfluoxetine.

Substitution: Fluoxetine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products:

Oxidation: Fluoxetine N-oxide.

Reduction: Norfluoxetine.

Substitution: Various substituted fluoxetine derivatives.

Wissenschaftliche Forschungsanwendungen

Psychiatric Applications

Fluoxetine is widely recognized for its efficacy in treating several psychiatric conditions:

- Major Depressive Disorder (MDD) : Fluoxetine is often prescribed as a first-line treatment for MDD due to its effectiveness in improving mood and alleviating depressive symptoms. Clinical trials have shown that fluoxetine significantly reduces the severity of depression compared to placebo treatments .

- Obsessive-Compulsive Disorder (OCD) : The compound is also effective in reducing the frequency and intensity of obsessive thoughts and compulsive behaviors. Studies indicate that fluoxetine can lead to substantial improvements in OCD symptoms .

- Panic Disorder : Fluoxetine has been shown to help manage panic attacks and reduce the overall anxiety levels associated with panic disorder. Its long-term use can help prevent the recurrence of panic episodes .

- Bulimia Nervosa : Research supports the use of fluoxetine in treating bulimia nervosa, where it helps reduce binge-eating episodes and purging behaviors .

- Premenstrual Dysphoric Disorder (PMDD) : Fluoxetine is effective in alleviating severe emotional and physical symptoms associated with PMDD, providing significant relief for many women .

Cognitive Function Enhancement

Recent studies have explored fluoxetine's potential in enhancing cognitive functions:

- Memory Improvement : Preclinical studies suggest that fluoxetine administration can improve memory performance in animal models. It has been observed to increase dendritic spine density in key brain regions associated with memory, such as the hippocampus .

- Neuroplasticity : Fluoxetine promotes neuroplastic changes that may enhance cognitive flexibility and resilience against stress-related cognitive decline. These effects are particularly pronounced in younger populations .

Veterinary Applications

Fluoxetine is not limited to human medicine; it has also found applications in veterinary care:

- Behavioral Issues in Dogs : Fluoxetine is commonly prescribed to treat anxiety-related behaviors and separation anxiety in dogs. It is often used alongside behavioral modification techniques to improve outcomes .

Emerging Research Areas

Fluoxetine's applications are expanding into novel therapeutic areas:

- Antibacterial Effects : Some studies have indicated that fluoxetine may possess antibacterial properties, potentially useful against resistant bacterial strains in agricultural settings .

- Anti-nematode Activity : Research has demonstrated that fluoxetine exhibits anti-nematode effects, which could have implications for agricultural pest control .

Table 1: Summary of Clinical Trials Involving Fluoxetine

Wirkmechanismus

Fluoxetine hydrochloride is compared with other SSRIs such as citalopram, escitalopram, fluvoxamine, paroxetine, and sertraline. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties, side effect profiles, and specific clinical applications .

Vergleich Mit ähnlichen Verbindungen

Citalopram: Known for its high selectivity for serotonin reuptake inhibition.

Escitalopram: The S-enantiomer of citalopram, offering improved efficacy and tolerability.

Fluvoxamine: Primarily used for OCD and social anxiety disorder.

Paroxetine: Noted for its potent serotonin reuptake inhibition and use in anxiety disorders.

Sertraline: Effective in treating a broad range of mood and anxiety disorders .

Fluoxetine hydrochloride stands out due to its long half-life, which allows for once-daily dosing and a lower risk of discontinuation syndrome compared to other SSRIs .

Biologische Aktivität

Fluoxetine hydrochloride, commonly known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder, obsessive-compulsive disorder, and other mood disorders. Its biological activity is characterized by its interaction with neurotransmitter systems, particularly serotonin, and its effects on various physiological processes.

Fluoxetine exerts its primary effects by selectively inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft. This action increases the availability of serotonin in the brain, contributing to its antidepressant effects. The compound binds to the human 5-HT transporter with a binding affinity (Ki) of approximately 0.9 nmol/L, demonstrating a high selectivity over other receptors such as 5-HT1A, 5-HT2A, and adrenergic receptors .

Biological Effects

-

Neurogenesis and Neuroprotection :

- Fluoxetine has been shown to promote the differentiation of neuronal precursors and enhance neuronal characteristics. It plays a role in neurogenesis, particularly in the hippocampus, a region associated with mood regulation and memory .

- In animal models, fluoxetine has demonstrated protective effects against retinal degeneration by inhibiting the assembly and activation of the NLRP3 inflammasome, which is implicated in inflammatory responses .

-

Metabolic Effects :

- Research indicates that fluoxetine can influence metabolic rates in aquatic organisms. For instance, exposure to fluoxetine increased metabolic rates and ammonia excretion in species like Deuterodon iguape and Palaemon pandaliformis, suggesting a significant impact on routine metabolism under various concentrations .

- Antiviral Properties :

Efficacy in Depression Treatment

A randomized controlled trial involving 1,221 participants assessed the efficacy of fluoxetine versus placebo. The results indicated that fluoxetine treatment significantly reduced depressive symptoms as measured by the Patient Health Questionnaire (PHQ-9). After 26 weeks, the proportion of participants with PHQ-9 scores indicating depression was lower in the fluoxetine group compared to placebo (20.2% vs. 21.1%) although this difference was not statistically significant .

Cognitive Behavioral Therapy (CBT) Combination

Another study evaluated the combination of fluoxetine with cognitive behavioral therapy (CBT) for treating depression in children and adolescents. The findings suggested that fluoxetine combined with CBT had superior efficacy compared to placebo plus CBT on specific depression measures .

Misuse and Abuse

There have been documented cases of fluoxetine misuse, particularly among individuals with a history of substance abuse. In one case study, a teenager misused fluoxetine by snorting it, experiencing heightened energy levels but also reporting adverse effects such as numbness and calmness . This highlights the importance of monitoring for potential misuse in vulnerable populations.

Summary Table: Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Serotonin Reuptake Inhibition | Selectively inhibits serotonin reuptake at synapses; increases serotonin availability |

| Neurogenesis | Promotes differentiation of neuronal precursors; enhances hippocampal function |

| Neuroprotection | Inhibits NLRP3 inflammasome activation; protects retinal cells |

| Metabolic Effects | Increases metabolic rate and ammonia excretion in aquatic species |

| Antiviral Activity | Exhibits efficacy against SARS-CoV-2 when formulated into nanoparticles |

Eigenschaften

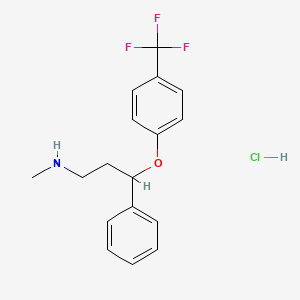

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.